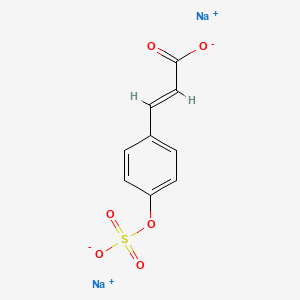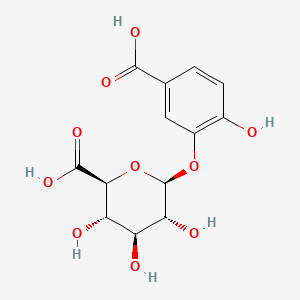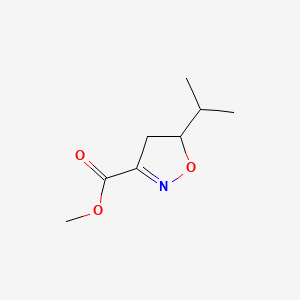
(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride is a chiral compound that exists as a racemic mixture of its enantiomers It is a derivative of norephedrine, a well-known stimulant and decongestant
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride typically involves the alkylation of norephedrine with diethylamine. The reaction is carried out in the presence of a suitable base, such as sodium bicarbonate, and an organic solvent like toluene. The reaction mixture is heated to reflux under a nitrogen atmosphere until completion. The product is then isolated by precipitation with hydrochloric acid in 2-propanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization and filtration techniques.
Análisis De Reacciones Químicas
Types of Reactions: (R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its stimulant properties and potential use in treating conditions like attention deficit hyperactivity disorder (ADHD).
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with adrenergic receptors. It acts as a stimulant by increasing the release of norepinephrine and dopamine, leading to enhanced neurotransmission. The molecular targets include adrenergic receptors and dopamine transporters, which play a crucial role in its pharmacological activity .
Comparación Con Compuestos Similares
Norephedrine: A direct precursor with similar stimulant properties.
Ephedrine: Another stimulant with a similar structure but different pharmacokinetics.
Pseudoephedrine: Used as a decongestant with a slightly different mechanism of action.
Uniqueness: (R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride is unique due to its specific chiral configuration and the presence of the diethylamine group, which imparts distinct pharmacological properties compared to its analogs .
Propiedades
IUPAC Name |
(1S,2S)-2-(diethylamino)-1-phenylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12;/h6-11,13,15H,4-5H2,1-3H3;1H/t11-,13+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCKBNBCNQXAJH-STEACBGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)C(C1=CC=CC=C1)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)[C@@H](C)[C@H](C1=CC=CC=C1)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

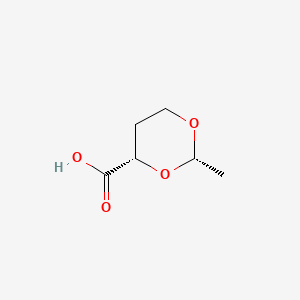

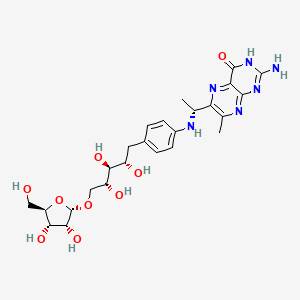
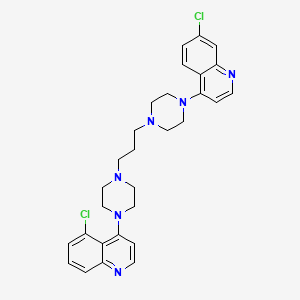


![2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide](/img/structure/B586565.png)
